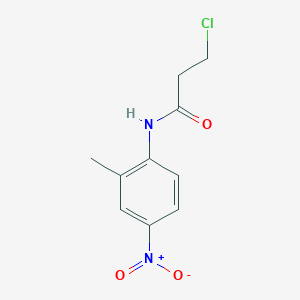

3-chloro-N-(2-methyl-4-nitrophenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-N-(2-methyl-4-nitrophenyl)propanamide is an organic compound with the molecular formula C10H11ClN2O3 and a molecular weight of 242.66 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methyl-4-nitrophenyl)propanamide typically involves the reaction of 2-methyl-4-nitroaniline with 3-chloropropionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N-(2-methyl-4-nitrophenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Hydrolysis: Acidic or basic conditions to break the amide bond.

Major Products

Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.

Reduction: Formation of 3-chloro-N-(2-methyl-4-aminophenyl)propanamide.

Hydrolysis: Formation of 2-methyl-4-nitroaniline and propanoic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C10H12ClN2O3

- Molecular Weight : 232.67 g/mol

- Structural Features : The compound features a chloro group and a nitro group attached to a phenyl ring, which contributes to its reactivity and potential biological activities.

Medicinal Chemistry

3-Chloro-N-(2-methyl-4-nitrophenyl)propanamide has been investigated for its potential therapeutic applications:

- Antibacterial Activity : Studies have shown that this compound exhibits antibacterial properties against various pathogens, including Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicate significant inhibition at low concentrations, suggesting its potential use in treating infections caused by resistant strains .

- Anticancer Properties : Research indicates that the compound may possess anticancer activity. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, including leukemia (MOLT-4), colon cancer (SW-620), and melanoma (SK-MEL-5). The presence of specific substituents appears crucial for enhancing its anticancer activity .

Environmental Science

The compound's stability and degradation pathways have been studied in environmental contexts:

- Biodegradation : Research indicates that this compound can be degraded by certain bacterial strains, such as Cupriavidus sp. This degradation pathway is significant for understanding the environmental impact and persistence of the compound.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against clinical isolates of Klebsiella pneumoniae. Results showed significant inhibition at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent in combating bacterial infections.

Case Study 2: Anticancer Activity Assessment

In vitro assessments of the compound's anticancer properties involved testing against various cancer cell lines. The findings revealed that it induced cytotoxic effects with notable activity against leukemia and melanoma cell lines. The structure-activity relationship analysis suggested that specific functional groups are vital for its anticancer efficacy .

Wirkmechanismus

The mechanism of action of 3-chloro-N-(2-methyl-4-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-chloro-N-(4-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of a nitro group.

3-chloro-N-(2-methyl-4-aminophenyl)propanamide: The nitro group is reduced to an amine group.

Uniqueness

3-chloro-N-(2-methyl-4-nitrophenyl)propanamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a chlorine atom allows for diverse chemical modifications and interactions with biological targets .

Biologische Aktivität

3-Chloro-N-(2-methyl-4-nitrophenyl)propanamide, a compound with notable biological activity, has been the subject of various studies focusing on its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H11ClN2O3

- Molecular Weight : 232.66 g/mol

The biological activity of this compound is attributed to its interaction with various biochemical pathways. It is known to act on specific targets involved in cellular signaling and metabolic processes. The compound's carbonyl and nitro groups facilitate interactions with nucleophiles, potentially leading to modifications in protein function and enzyme activity.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit the growth of several cancer cell lines, including:

- Leukemia (MOLT-4)

- Colon cancer (SW-620)

- CNS cancer (SF-539)

- Melanoma (SK-MEL-5)

The compound's effectiveness was evaluated using standard protocols, where parameters like GI50 (the concentration required to inhibit 50% of cell growth) were determined. For instance, it demonstrated a GI50 value of approximately 1.57 μM against leukemia cells, indicating potent antitumor activity .

Antimicrobial Activity

In addition to its anticancer effects, this compound also exhibits antimicrobial properties. Studies have reported its efficacy against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) values for these bacteria ranged from 5 to 20 µg/mL, showcasing its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly impact its potency and selectivity. For example:

| Substituent | Effect on Activity |

|---|---|

| Nitro group at position 4 | Enhances anticancer activity |

| Chlorine substitution | Increases antimicrobial efficacy |

| Methyl group at position 2 | Modulates solubility and bioavailability |

Research indicates that the presence of specific substituents can lead to improved interactions with biological targets, enhancing therapeutic outcomes .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- Anticancer Efficacy : A study involving various cancer cell lines demonstrated that derivatives of this compound could inhibit tumor growth effectively while exhibiting low toxicity towards normal cells .

- Antimicrobial Studies : Another investigation focused on the antibacterial properties revealed that modifications in the phenyl ring could lead to increased activity against Gram-positive bacteria .

Eigenschaften

IUPAC Name |

3-chloro-N-(2-methyl-4-nitrophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c1-7-6-8(13(15)16)2-3-9(7)12-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEFTICNLGVBDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.